Bis(3,5-dimethylphenyl)phosphine

Catalog No.
S676982
CAS No.
71360-06-0
M.F
C16H19P
M. Wt
242.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-dimethylphenyl)phosphine

CAS Number

71360-06-0

Product Name

Bis(3,5-dimethylphenyl)phosphine

IUPAC Name

bis(3,5-dimethylphenyl)phosphane

Molecular Formula

C16H19P

Molecular Weight

242.29 g/mol

InChI

InChI=1S/C16H19P/c1-11-5-12(2)8-15(7-11)17-16-9-13(3)6-14(4)10-16/h5-10,17H,1-4H3

InChI Key

GPFIUEZTNRNFGD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)PC2=CC(=CC(=C2)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)PC2=CC(=CC(=C2)C)C)C

The exact mass of the compound Bis(3,5-dimethylphenyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(3,5-dimethylphenyl)phosphine (CAS 71360-06-0) is a highly specialized secondary phosphine utilized primarily as a precursor for advanced electron-rich, sterically tuned phosphine ligands. Featuring two 3,5-dimethylphenyl (m-xylyl) groups, this compound provides a distinct electronic and steric profile compared to standard phenyl or ortho-substituted phosphines. In industrial and academic procurement, it is the mandatory building block for synthesizing premium atropisomeric biaryl diphosphine ligands, such as XylBINAP and Xyl-MeOBIPHEP, which are critical for high-turnover asymmetric catalysis, including Buchwald-Hartwig cross-couplings and Noyori-type hydrogenations.

Substituting bis(3,5-dimethylphenyl)phosphine with the more common diphenylphosphine (Ph2PH) or overly bulky alternatives like di-o-tolylphosphine fundamentally compromises both ligand synthesis yields and downstream catalytic performance. The meta-methyl groups of this specific compound provide a highly specific shape-selective chiral environment and increased electron density without the severe steric blocking seen in ortho-substituted analogs. In asymmetric transformations, standard phenyl-based ligands fail to create a sufficient activation energy differential between enantiomeric pathways, leading to drastic reductions in enantiomeric excess (ee). Conversely, substituting with bulkier naphthyl or ortho-tolyl derivatives often results in failed P-C coupling during ligand synthesis due to excessive steric hindrance, making this exact compound irreplaceable for high-performance chiral ligand manufacturing[1].

Superior Enantiomeric Excess in Ru-Catalyzed Asymmetric Hydrogenation

Density functional theory and experimental validation of RuH2(diphosphine)(diamine) complexes demonstrate that the meta-methyl groups in XylBINAP (synthesized directly from bis(3,5-dimethylphenyl)phosphine) are critical for maximizing enantioselectivity. The specific steric interactions of the m-xylyl groups create a high activation energy differential between the (R) and (S) reaction pathways. This structural advantage allows XylBINAP-derived catalysts to achieve near-perfect enantioselectivity (>99% ee) in the hydrogenation of simple ketones, significantly outperforming standard BINAP and TolBINAP baselines [1].

Evidence DimensionEnantiomeric Excess (ee) & Activation Energy Differential
Target Compound DataXylBINAP-derived catalysts (>99% ee)
Comparator Or BaselineBINAP and TolBINAP-derived catalysts (Lower ee due to smaller activation energy gap)
Quantified Difference>99% ee vs significantly lower baseline ee
ConditionsRuH2(diphosphine)[(S,S)-DPEN] catalyzed hydrogenation of acetophenone

Procurement of the 3,5-dimethylphenyl precursor is strictly required to achieve commercial-grade enantiomeric purity in pharmaceutical intermediate synthesis.

Quantitative Yield in Sterically Demanding Rh-Catalyzed Cycloadditions

In the enantioselective synthesis of axially chiral 1,8-diarylnaphthalenes, the precise steric bulk of the ligand precursor is paramount. Rh-catalysts utilizing XylBINAP (derived from bis(3,5-dimethylphenyl)phosphine) achieved quantitative yields and near-perfect enantioselectivity. In direct comparison, slightly less bulky TolBINAP showed lower performance, while structurally rigid H8-BINAP or SEGPHOS caused significant drops in both overall yield and enantiomeric excess [1].

Evidence DimensionReaction Yield and Enantioselectivity
Target Compound DataXylBINAP (Quantitative yield, ~perfect ee)
Comparator Or BaselineH8-BINAP / SEGPHOS (Significant decrease in yield and ee)
Quantified DifferenceQuantitative yield vs significantly reduced yield
ConditionsRh-catalyzed intermolecular[2+2+2] cycloaddition at 60 °C

Demonstrates that the precise steric bulk of the 3,5-dimethylphenyl group cannot be substituted by other common bulky ligands without compromising process efficiency.

Optimal Precursor Viability in P-C Bond Formation

When synthesizing complex planar chiral phosphine ligands or phosphonyl derivatives, bis(3,5-dimethylphenyl)phosphine and its oxide exhibit optimal reactivity. For instance, in radical cascade cyclizations to form 3-phosphonyl pyridines, the 3,5-dimethylphenyl derivative afforded an 81% yield. In contrast, bulkier analogs like di(naphthalen-1-yl)phosphine oxide yielded trace amounts of product due to excessive steric hindrance blocking the coupling pathway [1].

Evidence DimensionCoupling Yield
Target Compound DataBis(3,5-dimethylphenyl)phosphine derivatives (81% yield)
Comparator Or BaselineDi(naphthalen-1-yl)phosphine derivatives (Trace / very little product)
Quantified Difference81% yield vs trace yield
ConditionsRadical cascade cyclization of 1,5-enynes with phosphine oxides

Buyers synthesizing novel proprietary ligands must select this compound to balance electron richness with viable coupling reactivity, avoiding the dead-ends of overly bulky precursors.

Synthesis of Premium Atropisomeric Biaryl Diphosphine Ligands

Bis(3,5-dimethylphenyl)phosphine is the mandatory starting material for producing XylBINAP, Xyl-SegPhos, and Xyl-MeOBIPHEP. These ligands are heavily utilized in industrial-scale asymmetric hydrogenations and transfer hydrogenations of ketones and imines to produce chiral active pharmaceutical ingredients (APIs) [1].

Development of High-Activity Cross-Coupling Catalysts

The compound is directly applied in the synthesis of specialized ligands for Buchwald-Hartwig, Suzuki-Miyaura, and Negishi cross-coupling reactions. The electron-rich nature of the m-xylyl groups accelerates oxidative addition while maintaining sufficient steric bulk to promote reductive elimination .

Enantioselective Cycloaddition Workflows

Xyl-substituted ligands derived from this precursor are optimal for Rh-catalyzed intermolecular[2+2+2] cycloadditions, providing the exact shape-selective chiral environment needed to achieve quantitative yields and near-perfect enantioselectivity where standard BINAP fails [2].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis(3,5-dimethylphenyl)phosphine

Dates

Last modified: 08-15-2023

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